4-((1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

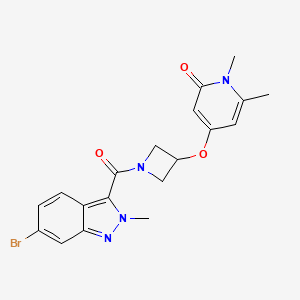

The compound 4-((1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a heterocyclic small molecule featuring a pyridin-2(1H)-one core substituted at positions 1 and 6 with methyl groups. A key structural element is the azetidin-3-yloxy linker bridging the pyridinone ring to a 6-bromo-2-methylindazole-3-carbonyl moiety. The azetidine (4-membered nitrogen-containing ring) introduces conformational constraints, while the bromo-substituted indazole may enhance hydrophobic interactions or halogen bonding in biological targets. The pyridinone and carbonyl groups provide hydrogen-bonding capabilities, which could influence solubility and target binding .

Properties

IUPAC Name |

4-[1-(6-bromo-2-methylindazole-3-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4O3/c1-11-6-13(8-17(25)22(11)2)27-14-9-24(10-14)19(26)18-15-5-4-12(20)7-16(15)21-23(18)3/h4-8,14H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEVXKPAVVZMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=C4C=CC(=CC4=NN3C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Indazole moiety : The presence of the 6-bromo-2-methyl-2H-indazole structure is known for its role in various pharmacological activities.

- Azetidine ring : This five-membered ring contributes to the compound's overall stability and biological interaction.

- Pyridinone core : The 1,6-dimethylpyridin-2(1H)-one structure is crucial for its biological activity.

Research indicates that compounds with similar structures often act through multiple pathways, including:

- Inhibition of Heat Shock Protein 90 (HSP90) : Compounds that target HSP90 can destabilize client proteins involved in cancer progression, leading to apoptosis in tumor cells .

- Antioxidant Activity : Indazole derivatives have shown potential as antioxidants, which may protect cells from oxidative stress .

- Anti-cancer Properties : The compound's structural features suggest it may inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Potential to inhibit tumor cell growth and induce apoptosis through HSP90 inhibition. |

| Antioxidant | May reduce oxidative stress and protect cellular integrity. |

| Anti-inflammatory | Potential modulation of inflammatory pathways, though specific studies are limited. |

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of the target compound:

- Indazole Derivatives : A study synthesized novel indazole derivatives and evaluated their anticancer, antiangiogenic, and antioxidant activities. Results indicated significant anticancer effects in vitro, suggesting a promising avenue for further research on similar compounds .

- HSP90 Inhibition Studies : Research on HSP90 inhibitors has demonstrated that these compounds can effectively downregulate oncogenic signaling pathways, leading to reduced tumor growth in preclinical models . The target compound's ability to bind to HSP90 could position it as a candidate for cancer therapy.

- Oxidative Stress Modulation : Some indazole derivatives have been shown to exhibit antioxidant properties, potentially mitigating damage from reactive oxygen species (ROS) in cellular models .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this compound, we compare it with structurally related antifungal agents, TRI (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline and PYR 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one, identified in antifungal screening studies .

Structural and Functional Comparison

Key Observations

Core Heterocycles: The target compound shares the pyridin-2(1H)-one core with PYR, which is associated with antifungal activity in PYR . However, the azetidine linker and indazole substituent differentiate it from PYR’s chlorophenyl groups. TRI’s triazine core lacks a pyridinone but includes a vinyl-aniline group, suggesting divergent binding mechanisms.

Substituent Effects: The 6-bromo group on the indazole may enhance hydrophobic interactions or halogen bonding compared to PYR’s chlorophenyl groups. Bromine’s larger atomic radius could improve target affinity but may reduce solubility.

Hydrogen-Bonding Capacity: The target compound’s pyridinone oxygen and indazole carbonyl offer hydrogen-bonding sites, analogous to PYR’s pyridinone O and NH groups. However, the absence of a free -NH- group (unlike TRI and PYR) might reduce polar interactions unless compensated by the azetidine oxygen or indazole CO .

Antifungal Activity: While TRI and PYR show activity against C. albicans, the target compound’s efficacy remains unstudied in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.